molecular formula C12H14N2O2 B14345712 (3Z)-4-benzylimino-3-hydroxyiminopentan-2-one

(3Z)-4-benzylimino-3-hydroxyiminopentan-2-one

Katalognummer: B14345712
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: LZNZLBVDEJTTAD-HEDBVHAZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3Z)-4-benzylimino-3-hydroxyiminopentan-2-one is an organic compound that features both imine and oxime functional groups. Compounds with such functional groups are often of interest in organic chemistry due to their potential reactivity and applications in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-benzylimino-3-hydroxyiminopentan-2-one typically involves the condensation of a benzylamine derivative with a suitable oxime precursor. The reaction conditions often require a mild acid or base catalyst to facilitate the formation of the imine and oxime groups.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: Both the imine and oxime groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3Z)-4-benzylimino-3-hydroxyiminopentan-2-one can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

In biological research, compounds with imine and oxime groups are often studied for their potential biological activity. They can act as enzyme inhibitors or interact with biological macromolecules.

Medicine

In medicinal chemistry, such compounds may be investigated for their potential therapeutic properties. They could serve as lead compounds in the development of new drugs.

Industry

In the industrial sector, these compounds might be used in the synthesis of specialty chemicals, polymers, or as intermediates in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (3Z)-4-benzylimino-3-hydroxyiminopentan-2-one would depend on its specific application. Generally, the imine and oxime groups can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, covalent bonding, or other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3Z)-4-benzylimino-3-hydroxyiminopentan-2-one: Unique due to the presence of both imine and oxime groups.

    Benzylideneacetone oxime: Similar structure but lacks the imine group.

    Benzylamine oxime: Contains the oxime group but lacks the imine group.

Eigenschaften

Molekularformel

C12H14N2O2

Molekulargewicht

218.25 g/mol

IUPAC-Name

(3Z)-4-benzylimino-3-hydroxyiminopentan-2-one

InChI

InChI=1S/C12H14N2O2/c1-9(12(14-16)10(2)15)13-8-11-6-4-3-5-7-11/h3-7,16H,8H2,1-2H3/b13-9?,14-12-

InChI-Schlüssel

LZNZLBVDEJTTAD-HEDBVHAZSA-N

Isomerische SMILES

CC(=NCC1=CC=CC=C1)/C(=N/O)/C(=O)C

Kanonische SMILES

CC(=NCC1=CC=CC=C1)C(=NO)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.